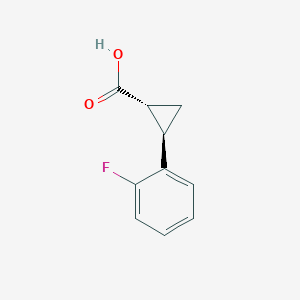
(1R,2R)-2-(2-fluorophenyl)cyclopropanecarboxylic acid
Vue d'ensemble
Description
“(1R,2R)-2-(2-fluorophenyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C10H9FO2 . It has a molecular weight of 180.18 .
Molecular Structure Analysis
The molecular structure of “(1R,2R)-2-(2-fluorophenyl)cyclopropanecarboxylic acid” can be represented by the SMILES notation: O=C([C@H]1C@HC1)O . This notation indicates the presence of a cyclopropane ring with a carboxylic acid group and a 2-fluorophenyl group attached to it .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, was developed. This method may reflect the relevance of similar fluorinated compounds in drug synthesis and development processes (Qiu et al., 2009).
Environmental and Biodegradation Studies
The microbial degradation of polyfluoroalkyl chemicals, which may include compounds structurally similar to “(1R,2R)-2-(2-fluorophenyl)cyclopropanecarboxylic acid,” is crucial for understanding their environmental fate and impacts. Such studies highlight the environmental persistence and potential toxicity of fluorinated compounds, as well as strategies for their mitigation and biodegradation (Liu & Avendaño, 2013).
Toxicity and Safety Assessment
The toxicity of organic fluorophores used in molecular imaging, including their cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity, has been extensively reviewed. This information is pertinent to assessing the safety of fluorinated compounds in biomedical applications (Alford et al., 2009).
Regulatory and Safety Considerations
A critical review on the application of polymer of low concern and regulatory criteria to fluoropolymers discusses the unique properties, stability, and non-bioaccumulative nature of high molecular weight fluoropolymers, suggesting a framework that may be relevant for evaluating smaller fluorinated compounds (Henry et al., 2018).
Propriétés
IUPAC Name |
(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDXGEXZLWOGJN-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



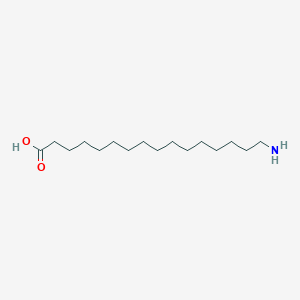

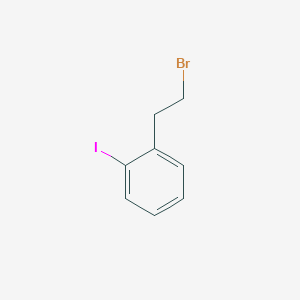
![Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate](/img/structure/B3109665.png)
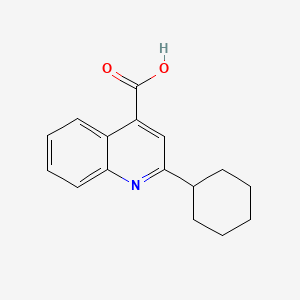
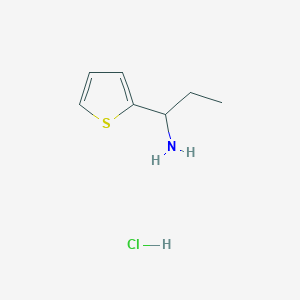

![7-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B3109686.png)

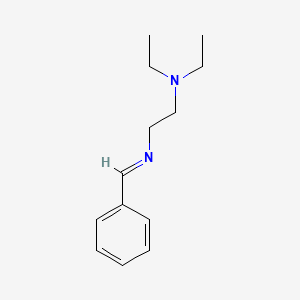

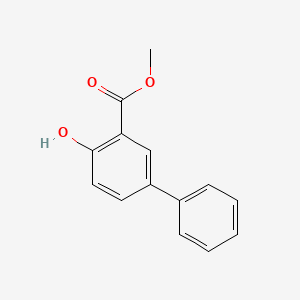
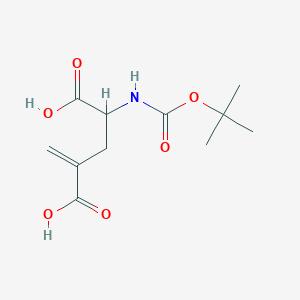
![5-tert-Butylbenzo[b]thiophene](/img/structure/B3109717.png)